molecular formula C18H18N2O4S B2570206 1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879929-28-9

1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2570206
CAS RN: 879929-28-9
M. Wt: 358.41
InChI Key: GSCIYAYDQSMYLR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide ring, a phenyl group, and a methoxyphenyl group. These functional groups suggest that this compound may have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . The presence of the imidazole ring suggests that this compound could be synthesized from a precursor containing an imidazole ring, which is then further functionalized .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered ring containing two nitrogen atoms, which can participate in a variety of chemical reactions .

Scientific Research Applications

Corrosion Inhibition

One of the notable scientific applications of imidazole derivatives, which share structural similarities with 1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, is in the field of corrosion inhibition. For instance, certain imidazole derivatives have been synthesized and found to exhibit significant corrosion inhibition efficacy on mild steel in acidic solutions. These derivatives, through experimental and surface analyses coupled with Density Functional Theory (DFT) explorations, have demonstrated high corrosion inhibition efficiencies, suggesting their potential application in protecting metals from corrosive environments (Prashanth et al., 2021).

Photoluminescence and Photochromic Behavior

Another fascinating application area is in the synthesis of multifunctional mononuclear complexes exhibiting unique photoluminescence and photochromic behaviors. For example, complexes synthesized using bisthienylethenes containing N,O-donor binding sites have shown distinct structural, magnetic, and photochromic properties upon irradiation with light. These materials can change color and demonstrate slow magnetic relaxation, making them suitable for applications in molecular electronics and as materials for information storage (Cao et al., 2015).

Luminescent Materials

Imidazole derivatives have also been explored for their potential in creating luminescent materials. One study focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which exhibited remarkable Stokes' shift range and tunable quantum yields depending on the chemical structure of the substituents. These compounds, especially those with large Stokes' shifts and high quantum yields, were incorporated into a transparent thermosetting polyurethane resin to produce low-cost luminescent materials (Volpi et al., 2017).

Antiulcer Agents

In the medical field, certain imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized and evaluated as potential antisecretory and cytoprotective antiulcer agents. Although these compounds did not display significant antisecretory activity, some demonstrated good cytoprotective properties, suggesting their utility in developing treatments for ulcerative conditions (Starrett et al., 1989).

properties

IUPAC Name

3-(2-methoxyphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-24-17-10-6-5-9-14(17)20-16-12-25(22,23)11-15(16)19(18(20)21)13-7-3-2-4-8-13/h2-10,15-16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCIYAYDQSMYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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